2-Chloro-4-methylphenyl isothiocyanate
Description
Significance within Isothiocyanate Chemistry and Organic Synthesis
The isothiocyanate functional group is a cornerstone of this molecule's reactivity, serving as an electrophilic site for nucleophilic attack. This reactivity is fundamental to its role in organic synthesis, particularly in the formation of thiourea (B124793) derivatives. researchgate.netdergipark.org.tr The synthesis of isothiocyanates, including the 2-chloro-4-methylphenyl variant, can be achieved through various methods, often involving the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent like thiophosgene (B130339) or its less hazardous alternatives. nih.govorganic-chemistry.orgchemrxiv.org
One common synthetic route involves the reaction of 2-chloro-4-methylaniline (B104755) with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to yield the isothiocyanate. chemrxiv.org Another approach utilizes reagents like phenyl chlorothionoformate. organic-chemistry.org The presence of the chloro and methyl substituents on the aromatic ring can influence the reactivity of the isothiocyanate group and the properties of its derivatives.
In organic synthesis, 2-Chloro-4-methylphenyl isothiocyanate is primarily employed as a building block for the creation of more complex molecules. Its reaction with primary and secondary amines readily affords substituted thiourea derivatives. researchgate.netdergipark.org.tr These thioureas can then be utilized as intermediates in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. researchgate.net
Overview of Research Trajectories and Potential Applications
Current research involving this compound is largely focused on its utility as a precursor for the synthesis of novel compounds with potential biological activities. The thiourea derivatives synthesized from this isothiocyanate have been the subject of numerous studies to evaluate their pharmacological potential. researchgate.netdergipark.org.trmdpi.com
Research has shown that thiourea derivatives, in general, exhibit a wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. researchgate.netdergipark.org.trmdpi.com While specific studies on the direct applications of this compound are limited, the investigation of its derivatives is an active area of research. For instance, novel thiourea derivatives incorporating the 2-chloro-4-methylphenyl moiety have been synthesized and evaluated for their potential as enzyme inhibitors and antioxidants. researchgate.netdergipark.org.tr
The exploration of new synthetic methodologies for isothiocyanates and their subsequent transformation into diverse chemical scaffolds remains a key research trajectory. researchgate.net The development of efficient and environmentally benign synthetic routes is of particular importance. chemrxiv.org As a readily available building block, this compound is poised to continue playing a role in the discovery and development of new chemical entities with potential applications in various fields of chemistry and beyond.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-isothiocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZXGXTVVWRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206597 | |
| Record name | 2-Chloro-4-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57878-93-0 | |
| Record name | 2-Chloro-4-methylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057878930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57878-93-0 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations Involving 2 Chloro 4 Methylphenyl Isothiocyanate
Direct Synthesis of 2-Chloro-4-methylphenyl Isothiocyanate
The synthesis of this compound, a versatile intermediate in organic chemistry, can be achieved through various established and emerging methodologies. These methods primarily involve the transformation of the corresponding primary amine, 2-chloro-4-methylaniline (B104755).
Established Synthetic Pathways
Historically, the synthesis of aryl isothiocyanates has relied on the use of highly reactive and toxic thiocarbonyl transfer reagents. The most common method involves the reaction of the primary amine with thiophosgene (B130339) (CSCl₂) or its derivatives. While effective, the high toxicity of these reagents has prompted the development of alternative routes.
A widely adopted alternative is the dithiocarbamate (B8719985) decomposition method. This two-step, one-pot process involves the reaction of the primary amine (2-chloro-4-methylaniline) with carbon disulfide (CS₂) in the presence of a base, such as triethylamine or potassium carbonate, to form an intermediate dithiocarbamate salt. organic-chemistry.orgbeilstein-journals.org This salt is then decomposed using a desulfurylation agent to yield the isothiocyanate. beilstein-journals.orgnih.gov Various reagents have been employed for this decomposition step, including tosyl chloride, propane phosphonic acid anhydride (T3P®), and cyanuric chloride. organic-chemistry.orgbeilstein-journals.org
Table 1: Established Reagents for Dithiocarbamate Decomposition
| Desulfurylation Reagent | Key Features |
| Thiophosgene (CSCl₂) | Highly efficient but also highly toxic and corrosive. |
| Carbon Disulfide (CS₂) / Tosyl Chloride | A common, facile method involving in situ dithiocarbamate formation. organic-chemistry.org |
| Carbon Disulfide (CS₂) / T3P® | T3P® acts as a potent and efficient desulfurating agent. organic-chemistry.org |
| Carbon Disulfide (CS₂) / Cyanuric Chloride | An economical and effective method suitable for scale-up. beilstein-journals.org |
Novel and Greener Synthetic Approaches
Recent research has focused on developing more sustainable and environmentally benign methods for isothiocyanate synthesis, minimizing the use of hazardous reagents and solvents.
Modern synthetic strategies continue to refine the conversion of amines to isothiocyanates by introducing milder and more selective reagents. One such approach utilizes di-tert-butyl dicarbonate (Boc₂O) to promote the desulfurylation of the intermediate dithiocarbamate. This method is advantageous as the byproducts are mostly volatile, simplifying the work-up procedure to a simple evaporation. kiku.dk Another novel method employs a photocatalyzed reaction of amines with carbon disulfide, offering a mild and efficient synthesis of both aliphatic and aromatic isothiocyanates. organic-chemistry.org Furthermore, practical and high-yielding electrochemical methods have been developed that avoid toxic and expensive reagents altogether. organic-chemistry.org
A significant advancement in greener synthesis is the use of elemental sulfur, a stable and readily available reagent. One innovative method involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur. nih.govrsc.org This approach is notable for its sustainability, particularly when conducted in benign solvents like Cyrene™ under moderate heating, achieving high yields and low E-factors (a measure of waste produced). nih.govrsc.org
Table 2: Comparison of Novel Synthetic Approaches
| Method | Reagents | Advantages |
| Dithiocarbamate Desulfurylation | Amine, CS₂, Di-tert-butyl dicarbonate (Boc₂O) | Clean reaction with volatile byproducts, simplifying purification. kiku.dk |
| Photocatalysis | Amine, CS₂, Photocatalyst | Mild reaction conditions and high efficiency. organic-chemistry.org |
| Electrochemistry | Amine, CS₂ | Avoids toxic reagents, high-yielding, and supporting-electrolyte-free. organic-chemistry.org |
| Isocyanide Sulfurization | Isocyanide, Elemental Sulfur, Catalytic Amine Base | Sustainable, uses benign solvents, produces minimal waste. nih.govrsc.org |
Utilization as a Synthetic Reagent for Derivative Synthesis
This compound is a valuable electrophile, readily reacting with various nucleophiles at the central carbon atom of the isothiocyanate group (-N=C=S).
Nucleophilic Addition Reactions
The carbon atom of the isothiocyanate functional group is electron-deficient and thus susceptible to attack by nucleophiles. organic-chemistry.org This reactivity is central to its use in synthesizing a wide array of derivatives, most notably thioureas.
The reaction with primary or secondary amines leads to the formation of unsymmetrically substituted thiourea (B124793) derivatives. This reaction is typically straightforward, often carried out by mixing the isothiocyanate and the amine in a suitable solvent like acetone or dichloromethane at room temperature or with gentle heating. analis.com.mybibliomed.org The resulting thiourea derivatives are important in medicinal chemistry and as ligands in coordination chemistry. bibliomed.orgmdpi.com
For example, the reaction of this compound with a generic primary amine (R-NH₂) would proceed as follows:
The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate.
This forces the pi electrons of the C=N double bond to move to the nitrogen atom and the pi electrons of the C=S double bond to move to the sulfur atom, forming a tetrahedral intermediate.
A proton transfer from the attacking amine nitrogen to the isothiocyanate nitrogen results in the final thiourea product.
This nucleophilic addition mechanism is a fundamental process for creating more complex molecules from isothiocyanate building blocks. youtube.com
Table 3: Examples of Nucleophilic Addition Reactions for Derivative Synthesis
| Nucleophile | Product Class | General Reaction Conditions |
| Primary/Secondary Amines | Substituted Thioureas | Room temperature or reflux in solvents like acetone or dichloromethane. analis.com.mybibliomed.org |
| Alcohols | Thiocarbamates | Reaction often requires a base catalyst. |
| Hydrazines | Thiosemicarbazides | Typically proceeds readily upon mixing in a suitable solvent. |
| Water | Dithiocarbamic Acids (unstable) | Can hydrolyze, especially under basic or acidic conditions. |
Cyclization Reactions for Heterocycle Formation
This compound is a cornerstone in the synthesis of heterocyclic compounds. By incorporating the N=C=S unit into a ring system, a vast number of stable and functionally diverse five- and six-membered heterocycles can be constructed. These reactions often proceed via an initial thiourea or thiosemicarbazide (B42300) formation, followed by an intramolecular cyclization step.
Pyrazoles: The pyrazole nucleus can be constructed using multicomponent strategies involving this compound. For instance, a pseudo-four-component reaction can be designed where the isothiocyanate reacts with a 1,3-dicarbonyl compound (like sodium acetylacetonate) and hydrazine. nih.gov The reaction sequence leads to highly substituted pyrazoles in a one-pot process. nih.gov
Thiazolidines: The synthesis of thiazolidin-4-ones is a well-established transformation. The process typically begins with the reaction of this compound with a primary amine to form an N,N'-disubstituted thiourea. This thiourea intermediate then undergoes cyclocondensation with an α-halo carbonyl compound, such as ethyl chloroacetate or chloroacetic acid, in the presence of a base. researchgate.nethilarispublisher.com This reaction provides access to a wide range of 2-imino-1,3-thiazolidin-4-ones. researchgate.net
1,2,4-Thiadiazoles: These heterocycles can be synthesized from this compound through the formation of an amidinothiourea intermediate. The reaction of the isothiocyanate with an amidine, followed by an intramolecular oxidative S-N bond formation mediated by an oxidant like phenyliodine(III) bis(trifluoroacetate), yields 3-substituted-5-arylamino-1,2,4-thiadiazoles. researchgate.netorganic-chemistry.org Another route involves the reaction of amidoximes with the aryl isothiocyanate. thieme-connect.de
1,3,4-Thiadiazoles: A common pathway to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. sbq.org.br this compound is reacted with an acid hydrazide (R-C(=O)NHNH₂) to form a 1-acyl-4-aryl-thiosemicarbazide intermediate. This intermediate is then subjected to acid-catalyzed cyclodehydration (e.g., using concentrated sulfuric acid or phosphoric acid) to furnish the corresponding 2-(arylamino)-5-substituted-1,3,4-thiadiazole. sbq.org.brnih.gov
| Heterocycle | Key Reactants with this compound | General Strategy |
|---|---|---|
| Pyrazoles | Hydrazine, 1,3-Dicarbonyl compound | Multicomponent cyclocondensation reaction. nih.gov |
| Thiazolidinones | Amine, α-Haloacetyl compound (e.g., Ethyl chloroacetate) | Formation of a thiourea intermediate followed by cyclocondensation. researchgate.net |
| 1,2,4-Thiadiazoles | Amidine or Amidoxime | Formation of an amidinothiourea followed by oxidative S-N bond formation. organic-chemistry.orgthieme-connect.de |
| 1,3,4-Thiadiazoles | Acid hydrazide | Formation of a thiosemicarbazide followed by acid-catalyzed cyclodehydration. sbq.org.brnih.gov |
Quinazolinones: Quinazolinone derivatives can be prepared using this compound by reacting it with anthranilic acid (2-aminobenzoic acid) or its derivatives. The initial reaction forms a thiourea derivative, which can then undergo cyclization, often with the assistance of a coupling agent or under thermal conditions, to form the quinazolinone ring system.
2-Aminobenzothiazoles: A powerful method for synthesizing 2-aminobenzothiazoles involves the palladium-catalyzed C-H sulfurization and cyclization of two molecules of an aryl isothiocyanate. nih.govrsc.org In this process, DMSO can act as a mild oxidant and promoter, enabling the self-nucleophilic addition of one isothiocyanate molecule to another, followed by an intramolecular C-H functionalization to construct the benzothiazole (B30560) core. nih.govrsc.orgscispace.com Alternatively, the classic Hugershoff reaction involves the intramolecular cyclization of an N-arylthiourea, which can be prepared from 2-chloro-4-methylaniline and a thiocyanate salt. nih.gov
| Heterocycle | Key Reactants/Conditions | General Strategy |
|---|---|---|
| Quinazolinones | Anthranilic acid derivatives | Formation of a thiourea intermediate followed by cyclization. |
| 2-Aminobenzothiazoles | Self-reaction (2 equivalents) with Pd-catalyst and DMSO | DMSO-mediated palladium-catalyzed C-H sulfurization/cyclization. nih.govrsc.org |
While intermolecular cycloadditions of isothiocyanates are common, intramolecular variants offer a route to fused heterocyclic systems. In a suitably designed substrate, the this compound moiety can react with a tethered unsaturated group (e.g., an alkene, alkyne, or nitrile) within the same molecule. These reactions can be promoted thermally or photochemically and proceed through pericyclic transition states to yield bicyclic or polycyclic products, although specific examples involving this compound are highly substrate-dependent.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This compound is an excellent substrate for MCRs due to its well-defined electrophilic character.
An example is the synthesis of highly functionalized pyrazoles, as mentioned previously, where the isothiocyanate, a hydrazine, a dicarbonyl compound, and sometimes a nitrile are combined in a one-pot reaction to generate complex pyrazole derivatives. nih.govbeilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity from simple and readily available starting materials.
Mechanistic Studies of Reactions Involving 2 Chloro 4 Methylphenyl Isothiocyanate and Its Derivatives
Fundamental Reaction Mechanisms and Pathways
The core of 2-Chloro-4-methylphenyl isothiocyanate's reactivity lies in its susceptibility to nucleophilic attack and its ability to form key intermediates that drive the synthesis of more complex molecules.
The central carbon atom of the isothiocyanate group in this compound is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This makes it a prime target for nucleophiles. The most common reaction involves the nucleophilic addition of primary or secondary amines. mdpi.com This reaction is the rate-determining step in the formation of thiourea (B124793) derivatives. kuleuven.be The basicity of the attacking amine has a considerable influence on the reaction rate. kuleuven.be
The general mechanism proceeds as follows:
The lone pair of electrons on the nitrogen atom of the nucleophile (e.g., an amine) attacks the electrophilic carbon of the isothiocyanate group.
This attack leads to the formation of a transient, unstable intermediate.
A subsequent proton transfer, often facilitated by the solvent or another base, results in the formation of a stable N,N'-disubstituted thiourea.
This fundamental reaction is highly efficient for producing a wide array of thiourea derivatives, which are valuable intermediates in organic synthesis. mdpi.com
Intermediates play a crucial role in dictating the final products of reactions involving this compound.
Thiourea Intermediates: As described above, the reaction with amines readily forms substituted thioureas. mdpi.comnih.gov These thiourea derivatives are often not the final product but serve as stable, isolable intermediates for further transformations. nih.gov For instance, they can undergo subsequent intramolecular or intermolecular reactions to form various heterocyclic systems. The stability and reactivity of the thiourea intermediate are influenced by the substituents on both the phenyl ring of the isothiocyanate and the nucleophile.
Zwitterionic Intermediates: In certain reactions, particularly [3+2] cycloadditions, the formation of a zwitterionic (dipolar) intermediate is proposed. mdpi.comnih.gov Although concerted mechanisms are also possible, a stepwise pathway involving a zwitterion can occur, especially with highly polar reactants or in polar solvents. nih.govrsc.org The presence of electron-withdrawing or -donating groups on the reacting species can stabilize the positive and negative charges within the zwitterion, favoring this mechanistic pathway. nih.gov These intermediates are typically transient but are key to the formation of specific cyclic adducts. For example, the reaction could proceed through the formation of an initial C-S or C-C bond, creating a zwitterionic species that then cyclizes to form the final heterocyclic ring. mdpi.com
This compound is a valuable building block for synthesizing a variety of heterocyclic compounds. The formation of these rings is often driven by the initial formation of a thiourea or a similar adduct, followed by an intramolecular cyclization step.
The mechanism generally involves:
Initial Adduct Formation: The isothiocyanate reacts with a bifunctional nucleophile (e.g., a compound containing both an amine and a hydroxyl or thiol group).
Intramolecular Nucleophilic Attack: A nucleophilic group within the newly formed intermediate attacks an electrophilic center, which could be the thiocarbonyl carbon or another site.
Dehydration/Elimination: The cyclized intermediate often eliminates a small molecule, such as water or hydrogen sulfide, to form the stable aromatic heterocyclic ring.
This strategy has been employed to synthesize five- and six-membered heterocycles like thiazoles, triazoles, and thiadiazoles. arkat-usa.orgresearchgate.net The specific pathway and resulting heterocycle depend on the nature of the nucleophile, the reaction conditions, and the presence of catalysts. arkat-usa.org
Kinetic and Thermodynamic Considerations in Derivatives Formation
The formation of derivatives from this compound is governed by both kinetic and thermodynamic factors. Studies on related aryl isothiocyanates show that the rate of reaction is significantly influenced by the electronic properties of the substituents on the aromatic ring and the nucleophilicity of the reacting partner. kuleuven.be
The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring of this compound creates a specific electronic environment that influences the electrophilicity of the isothiocyanate carbon. Kinetic studies of the reaction between aromatic amines and aryl isothiocyanates indicate that the formation of N,N'-diaryl thiourea is often limited by an equilibrium. kuleuven.be
The table below presents hypothetical kinetic data for the reaction of various nucleophiles with an aryl isothiocyanate, illustrating the influence of nucleophile basicity on the reaction rate.
| Nucleophile | pKb | Relative Rate Constant (k_rel) |
| Aniline | 9.4 | 1.0 |
| p-Toluidine | 8.9 | 2.5 |
| p-Anisidine | 8.7 | 3.8 |
| p-Chloroaniline | 10.0 | 0.3 |
Data is illustrative and based on general principles of chemical kinetics.
Catalytic Effects in Isothiocyanate Reactivity
The reactivity of this compound can be significantly enhanced through catalysis. Both acid and base catalysis are common in reactions involving isothiocyanates.
Base Catalysis: Bases can deprotonate the nucleophile, increasing its nucleophilicity and accelerating the initial attack on the isothiocyanate carbon. For example, the synthesis of thioureas from isothiocyanates can be promoted by bases like sodium carbonate. nih.gov Tertiary amines, such as N-methylimidazole, have also been used to catalyze reactions, particularly under solvent-free conditions. arkat-usa.org
Product Autocatalysis: In the synthesis of thioureas, it has been observed that both the amine reactant and the thiourea product can exhibit a catalytic effect on the reaction, influencing the equilibrium. kuleuven.be
The table below summarizes different catalytic systems used in reactions of aryl isothiocyanates.
| Catalyst | Reaction Type | Role of Catalyst |
| Sodium Carbonate | Thiourea Synthesis | Deprotonates amine nucleophile |
| N-Methylimidazole | Heterocycle Synthesis | Acts as a nucleophilic catalyst |
| Amine Reactant | Thiourea Synthesis | General base/acid catalysis |
| Thiourea Product | Thiourea Synthesis | Autocatalysis, influences equilibrium |
These catalytic approaches allow for milder reaction conditions, improved yields, and sometimes, altered selectivity in the formation of products.
Structure Activity Relationship Sar Studies of 2 Chloro 4 Methylphenyl Isothiocyanate Derivatives
Influence of Aromatic Substituents on Reactivity and Biological Activity
The substituents on the phenyl ring of 2-Chloro-4-methylphenyl isothiocyanate derivatives play a pivotal role in defining their chemical reactivity and biological actions. The nature, position, and size of these substituents can modulate the electrophilicity of the isothiocyanate group and influence how the molecule interacts with its biological targets.
The electronic properties of substituents on the aromatic ring are a key determinant of the reactivity of the isothiocyanate (-N=C=S) group. The carbon atom of the ITC group is electrophilic and is the primary site for reaction with nucleophiles, such as the thiol groups of cysteine residues in proteins.
Electron-withdrawing groups (EWGs) , such as a nitro group (-NO2), increase the electrophilicity of the isothiocyanate carbon. This enhanced reactivity can lead to more rapid or potent interactions with biological targets. For instance, studies on benzothiazole (B30560) derivatives have shown that substituting with an EWG like -NO2 can lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which is advantageous for charge transport and optoelectronic properties. mdpi.com In the context of isothiocyanates, this increased reactivity could translate to higher biological potency.
Electron-donating groups (EDGs) , such as a methyl group (-CH3) or a methoxy (B1213986) group (-OCH3), have the opposite effect. They donate electron density to the aromatic ring, which can reduce the electrophilicity of the isothiocyanate carbon. This may lead to a decrease in reactivity and, consequently, lower biological activity in some contexts. However, in certain cases, a finely tuned level of reactivity is desirable to achieve target selectivity and reduce off-target effects. For example, in a series of isothiocyanate ester derivatives designed as COX-2 inhibitors, the derivative with a methoxy group (-OCH3) on the phenyl ring did not show significant COX-2 inhibition. nih.gov
The interplay of these electronic effects is critical. Density functional theory (DFT) studies on other aromatic compounds confirm that both inductive and resonance effects of substituents influence the electronic properties of the molecule, which in turn drives their reaction potential. chemrxiv.org The strong electron-withdrawing nature of an adjacent acyl group, for example, is known to enhance the reactivity of the isothiocyanate group and promote nucleophilic addition. arkat-usa.org
Beyond electronic effects, the size (steric bulk) and position of substituents on the aromatic ring significantly impact a molecule's ability to fit into the binding site of a target protein.
Steric hindrance can occur when a bulky substituent is located near the reactive isothiocyanate group or in a position that clashes with the topology of the target's binding pocket. This can prevent the optimal alignment required for a biological interaction, thereby reducing or abolishing activity.
Positional isomerism refers to compounds that have the same molecular formula but differ in the position of substituents on the aromatic ring. This can lead to dramatic differences in biological activity. For example, the relative positions of the chloro and methyl groups in this compound are critical. Moving the chloro group to a different position, for instance, would alter the molecule's electronic distribution and shape, likely changing its interaction with biological targets. Studies on aryl di-isothiocyanate derivatives have shown that the potency and selectivity were highly dependent on the positions of the symmetric aryl isothiocyanate groups. nih.gov
Impact of Core Scaffold Modifications on Biological Profiles
Modifying the core structure, or scaffold, of this compound can lead to derivatives with entirely new or improved biological profiles. The core scaffold can be considered the foundational structure of the molecule, which in this case is the chloromethylphenyl ring attached to the isothiocyanate group.
Research has shown that the linker between the aromatic ring and the isothiocyanate group is a critical factor. Derivatives where the -NCS moiety is attached directly to the aromatic ring are generally less reactive and less toxic than those where it is attached to an aliphatic carbon (e.g., a benzyl (B1604629) group). nih.gov This suggests that modifying the core to include an alkyl spacer could significantly alter the biological activity.
Furthermore, the reaction of acyl isothiocyanates with various nucleophiles can lead to the formation of different heterocyclic compounds, effectively changing the core scaffold. arkat-usa.org Depending on the reactants and conditions, this can result in the synthesis of diverse heterocyclic systems like thiazoles, thiadiazoles, and triazoles, each with unique biological properties. arkat-usa.orgresearchgate.net For example, the reaction of isothiocyanates with pentaphenylborole resulted in the formation of novel seven-membered rings and bicyclic systems, demonstrating how core modifications can create unique chemical entities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between the chemical properties of a molecule (described by molecular descriptors) and its biological activity.
For a series of this compound derivatives, a QSAR model could be developed to predict their potency as, for example, anticancer or anti-inflammatory agents. The process involves:
Data Collection : Gathering a dataset of isothiocyanate derivatives with experimentally measured biological activities (e.g., IC50 values).
Descriptor Calculation : Using software to calculate a wide range of molecular descriptors for each compound. These can include electronic (e.g., charge distribution), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.
Model Building : Employing statistical methods, such as genetic algorithms, to select the most relevant descriptors and build a predictive model. nih.gov
Validation : Testing the model's predictive power using an external set of compounds not used in the model's creation.
In one study, a QSAR model for the toxicity of aromatic isothiocyanates was developed using the 1-octanol/water partition coefficient (Kow) and maximum acceptor superdelocalizability (Amax) as descriptors. nih.gov Such models are invaluable for prioritizing the synthesis of new derivatives, saving time and resources by focusing on candidates predicted to be most active.
Ligand-Target Interaction Analysis through Docking Studies (e.g., K-Ras protein-effectors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an isothiocyanate derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. laurinpublishers.com It provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the protein's binding site.
The K-Ras protein is a critical target in cancer therapy. nih.gov Docking studies can be used to investigate how derivatives of this compound might bind to K-Ras. K-Ras has several identified binding sites, including the conserved nucleotide-binding site and allosteric pockets like the Switch-II/α3 pocket. nih.govresearchgate.net
A docking study would involve:
Obtaining the 3D crystal structure of the target protein (e.g., K-Ras).
Generating a 3D model of the isothiocyanate ligand.
Using docking software to place the ligand into the protein's binding site in various conformations.
Scoring the different poses based on their predicted binding affinity (e.g., in kcal/mol).
For example, in a study of isothiocyanate derivatives targeting cyclooxygenase (COX) enzymes, docking analysis revealed that the most potent compounds formed specific hydrogen bonding interactions with key amino acid residues like Met522 in the COX-2 binding pocket. nih.gov The binding scores from these simulations often correlate well with experimental activity. For instance, a fluoro-containing phenyl ester derivative of an isothiocyanate showed one of the best docking scores (-8.327 kcal/mol) and was also the most potent COX-2 inhibitor in laboratory tests. nih.gov Similar studies could elucidate the binding mode of this compound derivatives to K-Ras, guiding the design of more effective inhibitors. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro 4 Methylphenyl Isothiocyanate and Its Derivatives
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)
The isothiocyanate (-N=C=S) functional group's orientation relative to the phenyl ring in aryl isothiocyanates dictates the molecule's conformational isomers. Vibrational spectroscopy, augmented by computational methods such as Density Functional Theory (DFT), is instrumental in analyzing these conformations. iu.edu.sa For molecules like phenyl isothiocyanate, the planarity and symmetry significantly influence the vibrational modes. aip.orgnih.gov The study of various rotational isomers is possible due to the internal rotation around the C-N and C-S bonds. iu.edu.sa
In substituted phenyl isothiocyanates, the position of substituents affects the molecular symmetry, which can be treated as belonging to specific point groups (e.g., C₂ᵥ or Cₛ) for spectroscopic analysis. elixirpublishers.com This analysis helps in understanding the fundamental modes of vibration. For instance, in complex liquid crystalline compounds containing isothiocyanate moieties, temperature-dependent Raman studies have revealed that quadrant stretching modes and C-H bending modes of the phenyl rings show significant changes during phase transitions, highlighting the sensitivity of these vibrations to conformational shifts. researchgate.net The combination of experimental spectra with quantum chemical calculations is an effective approach for understanding the vibrational modes and conformational stability of these compounds. elixirpublishers.com
FT-IR and Raman spectra provide definitive signatures for the functional groups present in 2-chloro-4-methylphenyl isothiocyanate and its derivatives, such as thioureas. The isothiocyanate group itself has a very strong and characteristic asymmetric stretching band in the IR spectrum. For aryl isothiocyanates, this band is typically observed in the 2000-2200 cm⁻¹ region.
In derivatives like thioureas, which are formed from the reaction of isothiocyanates with amines, new characteristic bands appear. The N-H stretching vibrations in thiourea (B124793) derivatives are typically found in the 3100-3400 cm⁻¹ range. The C=S (thiocarbonyl) stretching vibration is also a key diagnostic peak, though it can be more variable, often appearing between 850 cm⁻¹ and 600 cm⁻¹, and can be coupled with other vibrations. The C-N stretching vibrations are also identifiable in the fingerprint region of the spectrum. The table below summarizes key vibrational frequencies for functional groups relevant to this compound and its thiourea derivatives.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Class |
|---|---|---|---|
| -N=C=S | Asymmetric Stretch | 2000 - 2200 | Isothiocyanate |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Aromatic Compounds |
| C-H (Aromatic) | In-plane bend | 1200 - 1400 | Aromatic Compounds |
| N-H | Stretch | 3100 - 3400 | Thiourea Derivatives |
| C=S | Stretch | 600 - 850 | Thiourea Derivatives |
| C-N | Stretch | 1250 - 1350 | Thiourea Derivatives |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The three aromatic protons would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling constants determined by the electronic effects of the chloro, methyl, and isothiocyanate substituents. The methyl group protons would appear as a singlet, typically in the δ 2.2-2.5 ppm region.
For derivatives, particularly thioureas, the ¹H NMR spectra provide additional crucial information. The N-H protons of the thiourea moiety give rise to signals that are often broad and appear at a low field (downfield), typically in the range of δ 9.0-12.5 ppm. scispace.commdpi.com The exact chemical shift is sensitive to the electronic environment and hydrogen bonding. The aromatic protons on the N-phenyl substituent also provide valuable structural information. mdpi.com
The following table presents typical ¹H NMR chemical shift ranges for key protons in thiourea derivatives of aryl isothiocyanates.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-H (Thiourea) | 9.0 - 12.5 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. scispace.commdpi.com |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m), Doublet (d), etc. | Pattern depends on substitution. mdpi.com |
| Methyl (Ar-CH₃) | 2.2 - 2.5 | Singlet (s) | Characteristic of a tolyl group. |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the most characteristic signal is that of the isothiocyanate carbon (-N=C=S), which is expected to resonate in the δ 125-140 ppm range. The aromatic carbons will produce a series of signals in the δ 120-150 ppm region, with their exact shifts influenced by the substituents. The methyl carbon will appear at a higher field (upfield), typically around δ 20-22 ppm.
In thiourea derivatives, the thiocarbonyl carbon (C=S) is a key diagnostic signal, appearing significantly downfield at approximately δ 175-182 ppm. scispace.commdpi.com This distinct chemical shift allows for easy identification of the thiourea moiety. In acylthiourea derivatives, the amide carbonyl (C=O) signal is also observed, typically in the δ 162-170 ppm range. scispace.com
The table below provides characteristic ¹³C NMR chemical shifts for this compound and its thiourea derivatives.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Compound Class |
|---|---|---|
| -N=C=S | 125 - 140 | Isothiocyanate |
| C=S (Thiourea) | 175 - 182 | Thiourea Derivatives scispace.commdpi.com |
| C=O (Amide) | 162 - 170 | Acylthiourea Derivatives scispace.com |
| Aromatic (Ar-C) | 120 - 150 | Aromatic Compounds |
| Methyl (Ar-CH₃) | 20 - 22 | Aromatic Compounds |
While one-dimensional NMR spectra are fundamental, the structural elucidation of complex derivatives often requires advanced multi-dimensional NMR techniques. researchgate.net These methods spread spectral information across two or more dimensions, which significantly enhances resolution and allows for the unambiguous assignment of signals by revealing correlations between different nuclei. numberanalytics.comnih.gov
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. numberanalytics.com Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of the proton-proton connectivity within the molecule's framework. This is invaluable for assigning the complex splitting patterns of the aromatic protons in derivatives of this compound. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. numberanalytics.com This provides a direct link between the ¹H and ¹³C spectra, enabling the definitive assignment of carbon resonances based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of nuclei. numberanalytics.com NOESY detects through-space correlations, as opposed to the through-bond correlations seen in COSY. It is particularly useful for determining the stereochemistry and conformation of molecules in solution by identifying protons that are close to each other in space, even if they are not directly bonded or coupled. numberanalytics.com
The application of these multi-dimensional techniques is essential for the full and unambiguous characterization of novel or structurally complex derivatives synthesized from this compound. morressier.com
Mass Spectrometry for Molecular Characterization (e.g., HRMS, GC-EIMS, MALDI)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels, which allows for the confident determination of a compound's elemental formula. longdom.org For this compound, with the molecular formula C8H6ClNS, HRMS is crucial for distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). The high mass accuracy achieved by instruments like Time-Of-Flight (TOF) or Orbitrap analyzers confirms the specific combination of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms present in the molecule. thermofisher.comnih.gov
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS)
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) is a robust method for analyzing volatile compounds. In this technique, the compound is first separated from a mixture by gas chromatography and then ionized by a high-energy electron beam. This energetic ionization causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. wikipedia.org
The electron ionization mass spectrum of this compound is available through the NIST Standard Reference Database. nist.gov The spectrum displays a distinct molecular ion peak (M+) corresponding to the intact molecule's mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak is observed at two mass units higher than the molecular ion peak, with an intensity of about one-third that of the M+ peak. miamioh.edu
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aryl isothiocyanates involve the cleavage of the isothiocyanate group or bonds within the phenyl ring. Key fragments observed in the mass spectrum of this compound help to confirm the arrangement of the chloro, methyl, and isothiocyanate substituents on the phenyl ring.
Interactive Table: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C8H6ClNS | nist.gov |
| Molecular Weight (Nominal) | 183 g/mol | nist.gov |
| Calculated Exact Mass | 182.98584 Da | - |
| Ionization Method | Electron Ionization (EI) | nist.gov |
| Key Fragmentation Pathways | Loss of NCS, loss of Cl, loss of CH3 | libretexts.org |
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used for the analysis of large, non-volatile, and thermally fragile molecules such as proteins, peptides, and polymers. While not typically the primary method for analyzing a small molecule like this compound itself, MALDI-TOF (Time-of-Flight) MS is highly relevant for characterizing its derivatives. researchgate.net
Isothiocyanates are well-known for their ability to react with the N-terminal amino groups of peptides and proteins, a reaction famously utilized in Edman degradation for protein sequencing. wikipedia.org MALDI-TOF MS can be used to analyze the products of such reactions. For example, derivatizing a peptide with this compound would result in a specific mass shift in the peptide's mass spectrum, confirming the covalent modification. This approach is valuable in proteomics and biochemistry for labeling and identifying specific proteins or peptides in complex biological mixtures. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can construct a detailed model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles.
While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the expected structural features can be inferred from data on similar aryl isothiocyanates. researchgate.netresearchgate.net
The geometry of the aryl isothiocyanate functional group is well-characterized. The C−N=C bond angle in aryl isothiocyanates is typically near 165°, indicating a nearly linear arrangement, while the S-C-N angle is close to 180°. wikipedia.orgwikipedia.org The N=C and C=S bond distances are approximately 117 pm and 158 pm, respectively. wikipedia.org The phenyl ring would be planar, with the chloro and methyl substituents attached.
Interactive Table: Typical Structural Parameters for the Aryl Isothiocyanate Moiety
| Structural Parameter | Typical Value | Source |
| C−N=C Bond Angle | ~165° | wikipedia.orgwikipedia.org |
| N=C=S Bond Angle | ~180° | wikipedia.org |
| N=C Bond Length | ~117 pm | wikipedia.org |
| C=S Bond Length | ~158 pm | wikipedia.org |
| Predominant Intermolecular Forces | Van der Waals, C-H···X interactions | nih.govnih.gov |
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methylphenyl Isothiocyanate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like 2-Chloro-4-methylphenyl isothiocyanate. DFT calculations can elucidate the ground-state electronic structure, optimized geometry, and vibrational frequencies, providing a theoretical framework to understand its chemical behavior.
The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy conformation. For this compound, this would involve using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to solve the electronic Schrödinger equation. researchgate.netnih.gov The resulting optimized structure would provide precise information on bond lengths, bond angles, and dihedral angles. Studies on similar molecules, like 2-chlorophenylisothiocyanate, have successfully employed DFT for this purpose, demonstrating good agreement between calculated and experimental data where available. niscpr.res.inresearchgate.net
Following geometry optimization, a detailed electronic structure analysis can be performed. This includes the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the isothiocyanate group, while the LUMO would likely be distributed over the aromatic system, indicating regions susceptible to nucleophilic and electrophilic attack, respectively.
Another key aspect of electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. nih.gov For this molecule, the electronegative nitrogen and sulfur atoms of the isothiocyanate group and the chlorine atom would be expected to be regions of negative potential.
Table 1: Illustrative Data from Geometry Optimization of a Substituted Phenyl Isothiocyanate
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.40 | C-N=C | 175.0 |
| N=C | 1.22 | N=C=S | 178.0 |
| C=S | 1.58 | C-C-N | 120.0 |
| C-Cl | 1.75 | C-C-C (ring) | 119-121 |
| C-CH3 | 1.51 | H-C-H (methyl) | 109.5 |
Note: This table is for illustrative purposes to show the type of data obtained from DFT calculations and does not represent actual calculated values for this compound.
Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. niscpr.res.inelixirpublishers.com For a molecule as complex as this compound, many vibrational modes are coupled. To achieve a detailed assignment of these modes, a Potential Energy Distribution (PED) analysis is performed. elixirpublishers.comnih.gov PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.
Studies on analogous compounds like 2-chlorophenylisothiocyanate and 3-(trifluoromethyl)phenyl isothiocyanate have shown that DFT calculations can accurately predict vibrational spectra. niscpr.res.inelixirpublishers.com For this compound, characteristic vibrational modes would include the asymmetric and symmetric stretching of the -N=C=S group, C-H stretching of the aromatic ring and the methyl group, C-Cl stretching, and various bending and deformation modes of the phenyl ring. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. nih.gov
Table 2: Illustrative Vibrational Mode Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution (%) |
| -N=C=S asym. stretch | ~2100 | 95% (-NCS stretch) |
| C-H aromatic stretch | ~3100 | 90% (C-H stretch) |
| C-H methyl asym. stretch | ~2980 | 85% (CH3 stretch) |
| C=C aromatic stretch | ~1600 | 70% (C=C stretch) + 20% (C-H bend) |
| C-N stretch | ~1270 | 50% (C-N stretch) + 30% (C-C stretch) |
| C-Cl stretch | ~700 | 80% (C-Cl stretch) |
Note: This table is illustrative and intended to show the type of information provided by a PED analysis. The frequencies and contributions are hypothetical.
DFT is also instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction pathways can be elucidated. researchgate.netmdpi.com For reactions involving this compound, such as its cycloaddition with other molecules, DFT calculations could be used to determine the activation energies and reaction enthalpies. researchgate.net This would help in predicting the feasibility and selectivity of different reaction channels.
For example, in a reaction with a nucleophile, DFT could be used to model the approach of the nucleophile to the electrophilic carbon of the isothiocyanate group. The calculation of the energy profile for this reaction would reveal the structure of the transition state and the energy barrier that must be overcome for the reaction to proceed. researchgate.net Such studies have been performed for other isothiocyanates, providing valuable insights into their reactivity. researchgate.netresearchgate.net
Molecular Modeling and Dynamics Simulations
While DFT is excellent for studying the intrinsic properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to explore the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule. Although no specific MD simulations for this compound have been reported, this methodology could be applied to understand its interactions with potential biological targets.
MD simulations would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for all atoms in the system over time. This would generate a trajectory of the molecule's movement, providing insights into its conformational flexibility and interactions with its surroundings. Such simulations are crucial in drug discovery for understanding how a ligand binds to a receptor.
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are computational techniques used to identify promising new molecules for a specific application, often in the context of drug discovery. nih.gov Virtual screening involves the computational testing of large libraries of compounds to see if they are likely to bind to a particular biological target. While no such studies have been published for this compound, this approach could be used to explore its potential biological activities.
Virtual ligand design, on the other hand, involves the rational design of new molecules with improved properties. Starting with a known active compound, its structure can be modified in silico, and the properties of the new derivatives can be calculated. This allows for the targeted design of molecules with enhanced activity or other desirable characteristics. For example, derivatives of this compound could be designed and their properties, such as binding affinity to a hypothetical receptor, could be evaluated computationally before any synthetic work is undertaken.
Biological Activity and Potential Therapeutic Applications of 2 Chloro 4 Methylphenyl Isothiocyanate Derivatives
Antimicrobial Efficacy
The antimicrobial properties of compounds derived from 2-chloro-4-methylphenyl isothiocyanate are broad, demonstrating effectiveness against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.
Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)
Thiourea (B124793) derivatives incorporating a chloro-methylphenyl moiety have shown significant antibacterial activity, particularly against Gram-positive bacteria. In one study, a series of novel 4-chloro-3-nitrophenylthiourea derivatives were synthesized and evaluated. The derivative featuring a 3-chloro-4-methylphenyl substituent was identified as one of the most promising compounds against Gram-positive pathogens. nih.gov These compounds demonstrated high antibacterial activity against both standard and hospital-acquired strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL, which is comparable to the antibiotic ciprofloxacin. nih.gov
Similarly, a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides, which are derivatives of a structural isomer, exhibited high bacteriostatic activity against staphylococci. Two compounds, in particular, showed low MIC values of 4–8 μg/mL against reference strains of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA), as well as against clinical isolates. researchgate.netnih.gov
Table 1: Antibacterial Activity of this compound Derivatives and Analogs
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Chloro-3-nitrophenylthiourea derivative with 3-chloro-4-methylphenyl substituent | Gram-positive pathogens | 0.5 - 2 | nih.gov |
| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide | MRSA (reference & clinical) | 4 - 8 | researchgate.netnih.gov |
| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide | MSSA (reference & clinical) | 4 - 8 | researchgate.netnih.gov |
Antifungal Activity (e.g., Candida albicans, Aspergillus niger, Aspergillus oryzae)
The antifungal potential of this chemical family has been demonstrated through the synthesis of novel benzenesulfonamide (B165840) derivatives. A study focusing on 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides revealed significant growth-inhibitory activity against yeast-like fungi, particularly Candida albicans. biointerfaceresearch.com Several of these new derivatives showed antifungal activity superior or comparable to the standard drug fluconazole. The most promising compounds inhibited at least half of the eight tested C. albicans strains at MIC values ranging from ≤6.2 to 100 µg/mL. biointerfaceresearch.com The presence of a benzylthio group at the 2-position of the benzenesulfonamide structure was found to be a key factor for the enhanced antifungal activity. biointerfaceresearch.com
Table 2: Antifungal Activity of this compound Analogs
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides | Candida albicans | ≤6.2 - 100 | biointerfaceresearch.com |
Antimycobacterial Activity
Thiourea derivatives have been recognized for their antimycobacterial properties. Research into 4-chloro-3-nitrophenylthiourea derivatives, including one with a 3-chloro-4-methylphenyl group, has confirmed their potential as tuberculostatic agents. nih.gov Two N-alkylthiourea derivatives from this series demonstrated a two- to four-fold increase in in-vitro potency against isolates of Mycobacterium tuberculosis when compared to the standard drug Isoniazid. nih.gov This highlights the potential of this structural class in developing new treatments for tuberculosis. nih.gov
Anti-Biofilm Properties
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Derivatives of this compound have shown the ability to inhibit biofilm formation. Specifically, thiourea derivatives containing 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were effective at inhibiting the formation of biofilms by both methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov Furthermore, N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides also demonstrated an ability to inhibit biofilms formed by MRSA and MSSA strains. researchgate.netnih.gov This anti-biofilm action suggests these compounds could play a role in combating chronic and persistent bacterial infections. nih.govresearchgate.netnih.gov
Anticancer Potential
In addition to their antimicrobial effects, thiourea derivatives are being actively investigated for their potential as anticancer agents, with studies indicating they can induce programmed cell death in malignant cells.
In Vitro Apoptosis Induction
The anticancer activity of thiourea derivatives is often linked to their ability to induce apoptosis. While direct apoptosis studies on this compound derivatives are emerging, the potent cytotoxic effects of closely related isomers strongly suggest this mechanism. For instance, 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea has been shown to suppress the growth of eight different breast cancer cell lines with IC50 values ranging between 2.2 and 5.5 μM. Such potent cytotoxicity at low micromolar concentrations is a strong indicator of apoptosis induction. Broader studies on various thiourea derivatives confirm their pro-apoptotic activity in cancer cells. researchgate.net For example, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to induce late-stage apoptosis in 95-99% of colon cancer cells. researchgate.net
Table 3: In Vitro Cytotoxicity of a this compound Isomer Derivative
| Compound | Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast cancer cell lines (8 types) | 2.2 - 5.5 |
In Vitro Cell Proliferation Inhibition
Isothiocyanates (ITCs), the bioactive compounds derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, have demonstrated significant potential in cancer chemoprevention, partly through their ability to inhibit cell proliferation. nih.govresearchgate.net Studies have shown that various ITC derivatives can rapidly induce growth inhibition across a range of cancer cell lines. nih.govresearchgate.net For instance, allyl-ITC (AITC), benzyl-ITC (BITC), and phenethyl-ITC (PEITC) have been reported to inhibit cancer cell growth effectively after just a three-hour exposure. nih.govresearchgate.net This rapid action is significant as ITCs are often quickly metabolized and excreted in the body. nih.govresearchgate.net The antiproliferative mechanisms are multifaceted and involve the modulation of multiple cellular targets, including the disruption of mitochondrial membrane potential, activation of caspases, and arrest of the cell cycle. nih.govresearchgate.net
Research into synthetic, non-natural ITC analogues has further expanded the understanding of their structure-activity relationships in inhibiting cell proliferation. researchgate.net A study involving a library of 79 non-natural aryl and biaryl ITC variants identified several candidates with potent antiproliferative properties against human breast cancer cells. researchgate.net Similarly, newly synthesized 1,3,4-oxadiazole (B1194373) derivatives have been evaluated for their inhibitory effects, with some compounds showing high efficacy against cancer cells while being less toxic to normal cell lines. nih.gov
Activity against Specific Cancer Cell Lines (e.g., MCF-7, NSCLC A549, PC-3)
Derivatives of this compound and related compounds have been evaluated for their cytotoxic and antiproliferative effects against several specific and well-characterized human cancer cell lines.
MCF-7 (Human Breast Adenocarcinoma): The MCF-7 cell line is a commonly used model for estrogen receptor-positive breast cancer. Numerous isothiocyanate derivatives have shown potent activity against these cells. researchgate.netmdpi.com For example, in a study of synthetic aryl and biaryl ITCs, several compounds demonstrated significant dose-dependent antiproliferative activity. researchgate.net Other studies have identified novel compounds, such as 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e), which exhibited a high inhibitory effect on MCF-7 cells with an IC₅₀ value of 10.05 µM. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest in the G0/G1 phase. nih.gov Furthermore, combinatorial treatments using phenethyl isothiocyanate (PEITC) and withaferin A have shown a synergistic effect in inhibiting MCF-7 cells by triggering G2/M-phase arrest and apoptosis. nih.gov
NSCLC A549 (Human Non-Small Cell Lung Carcinoma): The A549 cell line is a standard model for non-small cell lung cancer. Research has shown that various synthetic isothiocyanate derivatives are cytotoxic to A549 cells. eurekaselect.com A structure-activity relationship study of diisothiocyanates (diITCs) revealed that aliphatic and benzylic diITCs were more cytotoxic to A549 cells than some natural ITCs and the conventional anticancer drug etoposide. eurekaselect.com Phenanthrene derivatives have also been shown to inhibit proliferation and migration while promoting apoptosis in A549 cells. nih.gov
PC-3 (Human Prostate Adenocarcinoma): PC-3 is a well-established cell line for studying advanced, androgen-independent prostate cancer. In vivo studies using immunodeficient mice with PC-3 xenografts have shown that phenethyl isothiocyanate (PEITC) and curcumin, administered alone or in combination, can significantly retard tumor growth. nih.gov The combination of these two compounds demonstrated a stronger growth-inhibitory effect than either agent alone. nih.gov The underlying mechanism for this effect involves the inhibition of cell proliferation and induction of apoptosis, partly through the downregulation of the Akt and NF-κB signaling pathways. nih.gov
| Compound Class | Specific Compound | Target Cell Line | IC₅₀ Value (µM) | Reference |
| 1,3,4-Oxadiazole Derivative | 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e) | MCF-7 | 10.05 ± 1.08 | nih.gov |
| Triorganotin Isothiocyanate | Tributyltin isothiocyanate (TBT-ITC) | MCF-7 | ~5 | mdpi.com |
| Triorganotin Isothiocyanate | Triphenyltin isothiocyanate (TPT-ITC) | MCF-7 | ~9 | mdpi.com |
| Guanidine Derivative | Compound 30 | HCT-116 (Colon) | 8 | mdpi.com |
| Guanidine Derivative | Compound 24 | MCF-7 | 12 | mdpi.com |
| 4-Thiazolidinone (B1220212) Derivative | Compound 2h | Mean (NCI60) | 1.57 | nih.gov |
Anti-inflammatory Properties
Isothiocyanate derivatives have demonstrated significant anti-inflammatory effects, which are believed to contribute to their chemopreventive properties. nih.govmdpi.commdpi.com The anti-inflammatory mechanisms are often mediated through the activation of the Nrf2 signaling pathway and the inhibition of the pro-inflammatory NF-κB pathway. nih.govmdpi.com
One of the key ways these compounds exert their effects is by suppressing the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of pro-inflammatory prostaglandins. nih.govmdpi.com Studies on various phenyl isothiocyanate derivatives showed that some, like phenyl ITC and 2-methoxyphenyl ITC, could achieve approximately 99% inhibition of human COX-2 enzyme activity at a concentration of 50 μM. nih.govresearchgate.net This potent inhibition of prostaglandin (B15479496) synthesis highlights a direct mechanism for their anti-inflammatory action. nih.gov
Furthermore, ITCs such as benzyl (B1604629) isothiocyanate (BITC) have been shown to inhibit inflammatory responses by downregulating NF-κB signaling. researchgate.net This includes inhibiting the degradation of IκBα, the nuclear translocation of the p65 subunit, and the subsequent transcriptional activity of NF-κB. researchgate.net By suppressing key inflammatory enzymes and transcription factors, these derivatives can effectively reduce the production of inflammatory mediators. mdpi.comresearchgate.net
Enzyme Inhibition Studies (e.g., Urease)
Derivatives of this compound, particularly thiourea hybrids, have been synthesized and identified as potent inhibitors of the enzyme urease. nih.gov Urease is a metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in infections caused by bacteria like Helicobacter pylori. acs.orgnih.gov Its inhibition is a key therapeutic target for treating gastric ulcers and other related conditions. acs.orgnih.gov
In one study, a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were synthesized and evaluated for their ability to inhibit Jack bean urease. nih.gov Several of these derivatives displayed potent inhibitory activity. The introduction of electronegative groups, particularly at the ortho position of the benzamide (B126) ring, was found to enhance the inhibitory potential. nih.gov Kinetic studies of the most effective compound from this series revealed a competitive mode of inhibition. nih.gov
| Compound Class | Specific Compound | Target Enzyme | IC₅₀ Value (nM) | Type of Inhibition | Reference |
| Ibuprofen-derived Thiourea | Derivative with 2,3-Cl₂C₆H₃ group | Urease | 0.0081 | Competitive | acs.org |
| Ibuprofen-derived Thiourea | Derivative with 3-O₂NC₆H₄ group | Urease | 0.0086 | Mixed | acs.org |
| Ibuprofen-derived Thiourea | Derivative with 2,4,6-Me₃C₆H₂ group | Urease | 0.0094 | Mixed | acs.org |
Antioxidant Activity
Isothiocyanates and their derivatives are recognized for their antioxidant properties, which play a role in their protective effects against chronic diseases. nih.govnih.gov These compounds can act as antioxidants through various mechanisms, including direct radical scavenging and, more significantly, by activating endogenous antioxidant defense systems. chemrxiv.orgmdpi.com
A primary mechanism for the antioxidant effect of ITCs is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. mdpi.commdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, often referred to as antioxidant response elements (ARE). mdpi.com By activating Nrf2, ITCs enhance the cellular capacity to neutralize reactive oxygen species (ROS) and protect against oxidative stress-induced damage. mdpi.commdpi.com
Antiviral Properties (e.g., HIV-1, Coxsackievirus type B5)
Certain derivatives of isothiocyanates have been investigated for their potential antiviral activities against a range of viruses.
HIV-1: A novel isothiocyanate derivative, SCS-OCL-381, has been reported to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1). nih.gov This compound was found to be approximately three times more effective than the well-known isothiocyanate, sulforaphane. nih.gov Its anti-HIV activity is independent of the cell type, virus isolate, and viral load. The mechanism of action involves the stabilization of the nuclear matrix-associated protein SMAR1, which plays a role in HIV-1 transcription. nih.gov
Coxsackievirus: The Picornaviridae family of viruses includes enteroviruses like Coxsackie B viruses, for which no approved antiviral drugs are currently available. nih.gov Research into novel indole-based thiosemicarbazides, which can be synthesized from isothiocyanates, has shown notable antiviral activity against Coxsackievirus B4. nih.gov Several compounds in this series exhibited effective concentrations (EC₅₀) in the low microgram per milliliter range, with selectivity indices indicating a favorable profile of antiviral activity versus cytotoxicity. nih.gov The study highlighted that the free thiosemicarbazide (B42300) moiety was crucial for the antiviral effect, as cyclized 4-thiazolidinone products were inactive. nih.gov
Neuroprotective Applications
The neuroprotective potential of isothiocyanates is an emerging area of research, with evidence suggesting that these compounds can protect against neurodegenerative processes. mdpi.com Their neuroprotective effects are largely attributed to their potent antioxidant and anti-inflammatory activities. mdpi.com
Phenethyl isothiocyanate (PEITC) has been shown to modulate molecular pathways associated with oxidative stress, inflammation, and apoptosis in the brain. mdpi.com A key mechanism is the activation of the Nrf2 pathway, which enhances the expression of downstream cytoprotective genes, thereby protecting neurons from oxidative damage. mdpi.com
Antiprion Activity
A comprehensive review of publicly available scientific literature reveals no specific studies investigating the antiprion activity of this compound or its direct derivatives. As a result, there is no research data to report on this particular subject.
Comparative Studies with Analogous Isothiocyanate Compounds
Structural and Electronic Comparisons with Related Aryl Isothiocyanates (e.g., 2-furoyl isothiocyanate, 2-(trifluoromethyl)phenyl isothiocyanate)
The structural and electronic landscape of an aryl isothiocyanate is fundamentally dictated by the nature and position of substituents on the aromatic ring. The isothiocyanate (-N=C=S) group itself is a potent electrophile, but its reactivity and interaction with biological targets are modulated by the electronic effects of other functional groups.
In 2-Chloro-4-methylphenyl isothiocyanate, the phenyl ring is substituted with a chlorine atom and a methyl group. The chlorine atom, being electronegative, acts as an electron-withdrawing group through induction, while the methyl group is weakly electron-donating. This combination of substituents creates a specific electronic distribution across the molecule.
In contrast, 2-(trifluoromethyl)phenyl isothiocyanate features a trifluoromethyl (-CF3) group, which is a very strong electron-withdrawing group. sigmaaldrich.comchemimpex.com This significantly depletes electron density from the aromatic ring, making the carbon atom of the isothiocyanate group more electrophilic compared to this compound. Computational studies on the related 4-(trifluoromethyl)phenyl isothiocyanate confirm that the -CF3 group enhances properties like polarizability and hyperpolarizability, indicating strong nonlinear optical (NLO) properties. joasciences.com
2-Furoyl isothiocyanate represents a different structural class, an acyl isothiocyanate, where the -NCS group is attached to a carbonyl group. arkat-usa.org The furan (B31954) ring has aromatic character and the acyl group is strongly electron-withdrawing. arkat-usa.orgresearchgate.net This structure makes acyl isothiocyanates, in general, more reactive than their aryl counterparts. arkat-usa.orgresearchgate.net The furan ring itself, containing an oxygen atom, introduces further electronic complexity compared to a simple benzene (B151609) ring.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C8H6ClNS | 183.66 | Phenyl ring with one electron-withdrawing (Cl) and one electron-donating (CH3) group. nist.gov |
| 2-furoyl isothiocyanate | C6H3NO2S | 153.16 | Acyl isothiocyanate with a furan ring; contains a highly electrophilic carbonyl group. |
| 2-(trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | 203.18 | Phenyl ring with a strongly electron-withdrawing (CF3) group. sigmaaldrich.comchemimpex.com |
Comparative Reactivity Profiles Based on Substitution Patterns
The reactivity of aryl isothiocyanates is profoundly influenced by the electronic nature of the substituents on the aromatic ring. The core reaction mechanism for isothiocyanates involves the nucleophilic attack on the electrophilic carbon atom of the -N=C=S group.
Electron-withdrawing groups (EWGs) like the chloro (-Cl) and trifluoromethyl (-CF3) groups enhance the electrophilicity of the isothiocyanate carbon. acs.org This increased positive charge density makes the molecule more susceptible to attack by nucleophiles. Therefore, 2-(trifluoromethyl)phenyl isothiocyanate is expected to be more reactive towards nucleophiles than this compound. The electronic properties of the aryl isothiocyanate have been shown to be important for achieving acceptable yields in annulation reactions, highlighting the impact of substituents on reactivity. researchgate.net
Electron-donating groups (EDGs), such as the methyl (-CH3) group in this compound, have the opposite effect. They donate electron density to the aromatic ring, which slightly reduces the electrophilicity of the isothiocyanate carbon, thereby decreasing its reactivity towards nucleophiles compared to unsubstituted phenyl isothiocyanate.
Acyl isothiocyanates , such as 2-furoyl isothiocyanate, exhibit a unique reactivity profile. The presence of the electron-withdrawing acyl group makes them significantly more reactive than alkyl or aryl isothiocyanates. arkat-usa.orgresearchgate.net They possess three active electrophilic centers: the carbonyl carbon, the isothiocyanate carbon, and a nucleophilic nitrogen atom, allowing them to participate in a diverse range of addition and cyclization reactions. arkat-usa.org
| Compound | Key Substituent(s) | Electronic Effect | Predicted Reactivity towards Nucleophiles |
|---|---|---|---|
| 2-(trifluoromethyl)phenyl isothiocyanate | -CF3 | Strongly Electron-Withdrawing | High |
| 2-furoyl isothiocyanate | -C(O)- | Strongly Electron-Withdrawing | Very High |
| This compound | -Cl, -CH3 | Net Electron-Withdrawing | Moderate |
Comparative Biological Activity Profiles of Related Isothiocyanate Scaffolds
The nature of the aromatic or heterocyclic ring and its substituents also dictates the biological effects. The antiproliferative activity of isothiocyanates has been shown to be highly dependent on the specific chemical structure. mdpi.com For example, in a series of aryl diisothiocyanates, changing the position of the second isothiocyanate group from para to meta resulted in a dramatic loss of antiproliferative activity. mdpi.com This underscores the importance of the precise spatial arrangement of functional groups.
While specific comparative studies including this compound are not extensively documented in the reviewed literature, general SAR principles for aryl isothiocyanates can be inferred. The presence of the chloro and methyl groups on the phenyl ring will influence the compound's lipophilicity, steric profile, and electronic properties, which in turn will affect its interaction with biological targets like enzymes or cellular receptors. mdpi.comresearchgate.net For example, isothiocyanates have been investigated as tubulin polymerization inhibitors, and their efficacy is strongly correlated with their chemical structure. mdpi.com The diverse biological activities of synthetic isothiocyanate analogs, ranging from anticancer to anti-inflammatory effects, highlight the potential for tuning the pharmacological profile by modifying the aryl scaffold. nih.govresearchgate.net
Future Directions and Emerging Research Areas
Rational Design and Synthesis of Advanced Derivatives
The core structure of 2-Chloro-4-methylphenyl isothiocyanate provides a versatile scaffold for the rational design and synthesis of advanced derivatives with potentially enhanced efficacy, selectivity, or novel functionalities. Future synthetic efforts will move beyond simple modifications to incorporate sophisticated chemical moieties aimed at specific biological outcomes.
One promising approach involves the creation of hybrid molecules. This strategy entails covalently linking the this compound pharmacophore with other known bioactive agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) or established anticancer compounds. nih.govrsc.org The goal is to develop dual-action agents that can target multiple pathways simultaneously, potentially leading to synergistic effects and reduced side effects. nih.gov For instance, derivatives could be designed to release signaling molecules like hydrogen sulfide (H₂S) alongside the ITC moiety to enhance anti-inflammatory responses. rsc.org
Another key direction is the strategic modification of the aromatic ring. The introduction of different functional groups in place of or in addition to the existing chloro and methyl groups can systematically alter the compound's electronic and steric properties. This allows for the fine-tuning of its reactivity, lipophilicity, and ability to interact with specific biological targets. Microwave-assisted synthesis and "one-pot" procedures are emerging as efficient methods for producing libraries of such derivatives. nih.gov
Table 1: Strategies for the Rational Design of this compound Derivatives
| Design Strategy | Rationale | Potential Outcome | Representative Synthetic Method |
|---|---|---|---|
| Hybrid Molecules | Combine the ITC with another pharmacophore to create a dual-action agent. | Synergistic therapeutic effects; potential to overcome drug resistance. | Multi-step synthesis involving coupling reactions. |
| Bioisosteric Replacement | Replace the chlorine or methyl group with other functional groups of similar size and electronic properties (e.g., -CF₃, -OCH₃). | Modulate pharmacokinetic and pharmacodynamic properties. | Standard aromatic substitution reactions. |
| Prodrug Formulation | Attach a cleavable promoiety to the molecule to improve solubility, stability, or targeted delivery. | Enhanced bioavailability and targeted release at the site of action. | Esterification or amidation reactions. |
| Scaffold Hopping | Use the core structure as a template to design novel, structurally distinct molecules with similar biological activity. | Discovery of novel intellectual property; improved activity profiles. | Computational modeling followed by targeted synthesis. nih.gov |
Deeper Mechanistic Elucidation of Biological Actions
While isothiocyanates are generally known to exert their effects through mechanisms like inducing apoptosis, generating reactive oxygen species (ROS), and modulating inflammatory pathways, the specific molecular interactions of this compound remain largely unexplored. researchgate.net Future research must focus on a deeper elucidation of its precise mechanisms of action.
Advanced "omics" technologies—genomics, proteomics, and metabolomics—will be instrumental in identifying the primary cellular targets and pathways affected by the compound. For example, proteomic analyses can identify specific proteins that are covalently modified by the electrophilic isothiocyanate group, revealing direct molecular targets. Understanding these interactions is crucial for explaining its biological effects and for identifying biomarkers of its activity.
Investigating its influence on key signaling pathways, such as the Nrf2 antioxidant response element and NF-κB inflammatory pathway, will be a priority. mdpi.com Studies will aim to determine how the unique substitution pattern (2-chloro, 4-methyl) of this specific ITC influences its potency and selectivity towards these pathways compared to well-studied ITCs like sulforaphane. researchgate.net Molecular dynamics simulations can further clarify the interactions between the compound and its target proteins, highlighting key amino acid residues involved in binding. nih.govrsc.org
Targeted Applications in Specialized Chemical and Biological Fields
Building on a deeper mechanistic understanding, future research will explore targeted applications for this compound and its advanced derivatives in specialized fields.
In Medicinal Chemistry: Given the established anticancer properties of many ITCs, a primary focus will be on its potential as a chemopreventive or therapeutic agent. mdpi.comresearchgate.net Research could target specific cancer types where its unique properties might offer an advantage. Furthermore, the antimicrobial activity of aromatic isothiocyanates against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a compelling avenue for investigation. mdpi.comresearchgate.net The aromatic nature of this compound suggests it may effectively penetrate bacterial membranes. nih.gov
In Agrochemicals: Isothiocyanates are known for their biocidal properties. Future studies could assess the efficacy of this compound as a potential fungicide, herbicide, or pesticide. Its synthetic nature allows for controlled production and modification to optimize activity against specific agricultural pests while minimizing environmental impact.
In Materials Science: The reactive isothiocyanate group (-N=C=S) can participate in various chemical reactions, making it a useful building block in organic synthesis and polymer chemistry. cell.comarkat-usa.org Research could explore its use as a monomer or cross-linking agent in the development of novel polymers with unique thermal or optical properties. Its role as a reagent in the synthesis of complex heterocyclic compounds is also an area of significant interest. arkat-usa.org
Integration of Cheminformatics and High-Throughput Screening for Discovery
The integration of computational tools and automated screening methods is set to revolutionize the discovery and optimization of new applications for this compound.
Cheminformatics: Computational analysis of public chemical and biological databases can help predict the potential biological targets and activities of this compound. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed by synthesizing a small library of derivatives and testing their activity. These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts toward the most promising candidates and reducing the need for exhaustive laboratory work.
High-Throughput Screening (HTS): HTS allows for the rapid testing of this compound and its derivatives against large panels of biological targets, such as enzymes or cancer cell lines. youtube.com This approach can quickly identify "hits" for specific diseases or biological processes, providing starting points for further optimization. youtube.com For example, screening against a panel of kinases or proteases could uncover novel anticancer or anti-inflammatory activities. This empirical data can then be fed back into cheminformatic models to refine predictions and accelerate the drug discovery cycle.
Table 2: Application of Modern Screening Technologies
| Technology | Application to this compound | Objective |
|---|---|---|
| Cheminformatics | Virtual screening against protein target libraries; QSAR modeling. | Predict biological activity and prioritize synthesis of novel derivatives. nih.gov |
| High-Throughput Screening (HTS) | Assay of the compound and its derivatives against diverse cell lines and enzyme panels. | Rapidly identify novel biological activities and potential therapeutic applications. youtube.com |
| Proteomics | Identify cellular proteins that are covalently modified by the compound. | Elucidate the mechanism of action by identifying direct molecular targets. |
| Molecular Docking | Simulate the binding of the compound to the active sites of potential target proteins. | Understand binding modes and guide the rational design of more potent inhibitors. nih.gov |
By leveraging these advanced research and discovery paradigms, the scientific community can systematically explore and harness the full potential of this compound, paving the way for novel applications across medicine, agriculture, and materials science.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-chloro-4-methylphenyl isothiocyanate, and how can its purity be validated experimentally?
- Methodological Answer : Synthesis typically involves reacting 2-chloro-4-methylaniline with thiophosgene under controlled acidic conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions) and stoichiometric ratios. Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates (hexane:ethyl acetate, 4:1). Confirmatory characterization requires H NMR (δ 7.2–7.4 ppm for aromatic protons) and IR spectroscopy (N=C=S stretch at ~2050 cm). Yield optimization can be achieved via fractional distillation under reduced pressure (bp ~260–262°C) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and C NMR are critical for confirming molecular mass and structural integrity. Artifacts in NMR (e.g., solvent peaks) are minimized by using deuterated solvents (CDCl) and pre-saturation techniques. For GC-MS analysis, derivatization with BSTFA enhances volatility. Cross-validation with elemental analysis (C, H, N, S) ensures stoichiometric consistency. Contaminants from synthesis (e.g., unreacted aniline) are identified via reverse-phase HPLC with a C18 column .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound, and what software tools are recommended for data refinement?
- Methodological Answer : SC-XRD is employed to resolve positional disorders in the aromatic ring or isothiocyanate group. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Structure solution uses direct methods in SHELXS, while refinement in SHELXL incorporates anisotropic displacement parameters and hydrogen atom positioning via riding models. Validation tools like PLATON (ADDSYM) check for missed symmetry, and R values <5% indicate high precision. Twinning or disorder is addressed using the TWIN/BASF commands in SHELXL .
Q. What role do hydrogen-bonding motifs play in the solid-state packing of this compound, and how can graph-set analysis elucidate these interactions?
- Methodological Answer : Graph-set analysis (as per Etter’s formalism) identifies recurring motifs like or interactions. Mercury software visualizes packing diagrams, while CrystalExplorer calculates interaction energies. For example, dimeric motifs may form via weak hydrogen bonds, influencing crystallographic density (calculated via PLATON). Hirshfeld surface analysis quantifies interaction contributions (e.g., SH contacts >10%) .
Q. How can experimental design (DoE) optimize derivatization protocols using this compound in analytical chemistry applications?
- Methodological Answer : A two-stage approach combines screening (fractional factorial design) and optimization (central composite design). Critical factors include pH (6–8), reaction time (30–90 min), and molar excess of the isothiocyanate. Response surface methodology (RSM) in software like Minitab identifies optimal conditions. For example, derivatization of amines for HPLC detection achieves maximum yield at pH 7.2 and 60 min, validated via ANOVA (p <0.05) .
Q. How should researchers address contradictions in reactivity data between computational models and experimental results for this compound?
- Methodological Answer : Discrepancies in nucleophilic reactivity (e.g., thiourea formation rates) require benchmarking DFT calculations (B3LYP/6-31G*) against kinetic experiments. Solvent effects are modeled using COSMO-RS. If experimental activation energies exceed computational predictions, check for solvent polarity or steric effects overlooked in simulations. Cross-validate with alternative methods like stopped-flow kinetics or F NMR for intermediate trapping .
Q. What strategies ensure robust validation of crystallographic data for this compound derivatives, particularly in cases of pseudosymmetry or twinning?
- Methodological Answer : For twinned crystals, use the Hooft parameter in PLATON to assess twin laws. Pseudosymmetry is detected via intensity statistics (e.g., <I>/<I> >2.0). Refinement in OLEX2 with TWIN/BASF commands improves convergence. Validate final structures with checkCIF, addressing alerts for "ADSYM" or "BIGU" errors. High-resolution data (d-spacing <0.8 Å) mitigate overinterpretation of weak electron density .
Q. How does surface adsorption of this compound on silica or polymer matrices influence its reactivity in heterogeneous catalysis studies?
- Methodological Answer : Surface interactions are probed via in-situ DRIFTS (diffuse reflectance infrared Fourier transform spectroscopy) to monitor adsorption/desorption kinetics. BET analysis quantifies surface area changes post-adsorption. Reactivity shifts (e.g., reduced electrophilicity) are linked to Lewis acid sites on SiO, characterized by NH-TPD. Control experiments under inert vs. humid conditions isolate hydrolysis effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
